molecular formula C16H19FN2O4S B14971150 4-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide

4-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B14971150
M. Wt: 354.4 g/mol
InChI Key: CWEMFLMYJLSLFO-UHFFFAOYSA-N
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Description

4-FLUORO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of fluorine, furan, morpholine, and sulfonamide groups

Preparation Methods

The synthesis of 4-FLUORO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan-2-yl-morpholine intermediate: This step involves the reaction of furan-2-carbaldehyde with morpholine under acidic conditions to form the furan-2-yl-morpholine intermediate.

    Introduction of the sulfonamide group: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-FLUORO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-FLUORO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity against various targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan and morpholine groups may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar compounds to 4-FLUORO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE include:

    4-FLUORO-N-[2-(THIOPHEN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE: This compound has a thiophene ring instead of a furan ring, which may alter its chemical and biological properties.

    4-FLUORO-N-[2-(PYRIDIN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE: This compound features a pyridine ring, which can affect its reactivity and interactions with biological targets.

The uniqueness of 4-FLUORO-N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H19FN2O4S

Molecular Weight

354.4 g/mol

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide

InChI

InChI=1S/C16H19FN2O4S/c17-13-3-5-14(6-4-13)24(20,21)18-12-15(16-2-1-9-23-16)19-7-10-22-11-8-19/h1-6,9,15,18H,7-8,10-12H2

InChI Key

CWEMFLMYJLSLFO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CO3

Origin of Product

United States

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